Cas no 193954-27-7 (Fmoc-l-β-homoisoleucine)

Fmoc-l-β-homoisoleucine 化学的及び物理的性質
名前と識別子
-
- Fmoc-L-beta-homoisoleucine
- (3R,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid
- Fmoc-L-β-Homoisoleucine
- Fmoc-L-beta-HIle-OH
- FMOC-L-ß-HOMOISOLEUCINE
- Fmoc-β-Holle-OH
- Fmoc-β-Homo-Ile-OH
- Fmoc-β-HomoIle-OH
- Fmoc-β-homoisoleucine
- Fmoc-beta-Hoile-OH
- Fmoc-Beta-homoIle-OH
- Fmoc-b-HoIle-OH
- FMOC-B-HOMO-ILE-OH
- FMoc-Hle-OH
- Fmoc--HoIle-OH
- FMOC-ILE-(C*CH2)OH
- fmoc-l-b-Homoisoleucine
- FMoc-L-hoMoleucine
- Fmoc-2-HoIle-OH
- Fmoc-L-β-Homo-Ile-OH
- Fmoc- -HoIle-OH
- 193954-27-7
- Fmoc--HoIle-OH Fmoc-L--homoisoleucine
- EN300-269068
- (3R,4S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylhexanoic acid
- Fmoc-
- Fmoc-L-
- AKOS016003206
- Fmoc-Ile-(C#CH2)OH
- 1217622-60-0
- MFCD01862850
- HY-W009057
- A-HoIle-OH
- A-homoisoleucine
- CS-W009773
- AM803448
- Fmoc-beta-Homoile-OH, >=96.0% (HPLC)
- SCHEMBL119195
- (3R,4S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid
- (3R,4S)-3-(Fmoc-amino)-4-methylhexanoic acid
- AS-39460
- (3R,4S)-Rel-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylhexanoic acid
- (3R,4S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylhexanoic acid
- (3R,4S)-Rel-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylhexanoicacid
- A-Homo-Ile-OH
- (3R,4S)-3-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-4-METHYLHEXANOIC ACID
- A12211
- A-Homoile-OH
- Fmoc-l-β-homoisoleucine
-
- MDL: MFCD01862850
- インチ: 1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)/t14-,20+/m0/s1
- InChIKey: VHZUUIWBAYOCDD-VBKZILBWSA-N
- SMILES: CC[C@H](C)[C@@H](CC(=O)O)NC(=O)OCC1C2=C(C=CC=C2)C3=C1C=CC=C3
計算された属性
- 精确分子量: 367.17800
- 同位素质量: 367.17835828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 27
- 回転可能化学結合数: 9
- 複雑さ: 500
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- XLogP3: 4.3
じっけんとくせい
- Color/Form: はくしょくふんまつ
- PSA: 75.63000
- LogP: 4.80540
- Solubility: 未確定
Fmoc-l-β-homoisoleucine Security Information
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 储存条件:2-8°C
- HazardClass:IRRITANT
Fmoc-l-β-homoisoleucine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-269068-5.0g |
(3R,4S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid |
193954-27-7 | 95% | 5g |
$358.0 | 2023-06-03 | |
ChemScence | CS-W009773-100mg |
Fmoc-β-HoIle-OH |
193954-27-7 | 100mg |
$133.0 | 2022-04-27 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F92850-5g |
Fmoc-β-HoIle-OH |
193954-27-7 | 5g |
¥5046.0 | 2021-09-09 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032204-5g |
Fmoc-l-β-homoisoleucine |
193954-27-7 | 98% | 5g |
¥3577 | 2024-05-25 | |
AAPPTec | UFI101-5g |
Fmoc-beta-HIle-OH |
193954-27-7 | 5g |
$595.00 | 2024-07-20 | ||
Chemenu | CM184551-5g |
Fmoc-beta-HoIle-OH |
193954-27-7 | 95% | 5g |
$598 | 2021-06-09 | |
Chemenu | CM184551-250mg |
Fmoc-beta-HoIle-OH |
193954-27-7 | 95% | 250mg |
$*** | 2023-03-30 | |
SHENG KE LU SI SHENG WU JI SHU | sc-327796-1 g |
Fmoc-L-beta-homoisoleucine, |
193954-27-7 | 1g |
¥3,512.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-294868-1 g |
Fmoc-L-beta-HIle-OH, |
193954-27-7 | 1g |
¥7,386.00 | 2023-07-11 | ||
Cooke Chemical | BD5127241-5g |
Fmoc-β-HoIle-OH |
193954-27-7 | 98% | 5g |
RMB 2364.80 | 2025-02-21 |
Fmoc-l-β-homoisoleucine 関連文献
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
Fmoc-l-β-homoisoleucineに関する追加情報
Fmoc-l-β-homoisoleucine: A Comprehensive Overview
The compound with CAS No. 193954-27-7, known as Fmoc-l-β-homoisoleucine, is a significant molecule in the field of organic chemistry and biochemistry. This compound is a derivative of l-β-homoisoleucine, which itself is a non-proteinogenic amino acid. The addition of the Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protecting group, making it highly valuable in peptide synthesis and other chemical reactions.
Fmoc-l-β-homoisoleucine has gained attention due to its unique properties and applications in modern research. Recent studies have highlighted its role in the synthesis of complex peptides and proteins, where the Fmoc group plays a critical role in controlling the reactivity of the amino acid during the synthesis process. This compound is particularly useful in solid-phase peptide synthesis (SPPS), a widely used technique in medicinal chemistry and drug discovery.
The structural features of Fmoc-l-β-homoisoleucine make it an ideal candidate for exploring novel chemical reactions. The β-homoisoleucine moiety introduces steric hindrance, which can influence the folding and stability of peptides. This property has been exploited in recent research to design peptides with enhanced stability and bioavailability, which are crucial for therapeutic applications.
One of the most exciting developments involving Fmoc-l-β-homoisoleucine is its use in the study of protein-protein interactions. By incorporating this amino acid into peptide libraries, researchers can investigate how specific residues influence binding affinities and selectivities. This approach has been instrumental in drug discovery efforts, particularly in identifying inhibitors for challenging targets such as kinases and proteases.
Moreover, Fmoc-l-β-homoisoleucine has been employed in the synthesis of unnatural amino acids, which are increasingly being used to expand the chemical diversity of bioactive molecules. These unnatural derivatives can exhibit novel properties, such as improved pharmacokinetics or enhanced potency, making them valuable tools in drug development.
The synthesis of Fmoc-l-β-homoisoleucine involves a multi-step process that typically starts with the isolation or synthesis of l-β-homoisoleucine. The introduction of the Fmoc group is achieved through a coupling reaction, often facilitated by coupling agents such as HATU or EDCI. This step ensures that the amino group is effectively protected, enabling precise control during subsequent reactions.
Recent advancements in green chemistry have also influenced the production of Fmoc-l-β-homoisoleucine. Researchers are exploring more sustainable methods to synthesize this compound, including the use of catalytic systems and biodegradable reagents. These efforts aim to reduce environmental impact while maintaining high yields and purity.
In terms of applications, Fmoc-l-β-homoisoleucine has found utility in various fields beyond peptide synthesis. For instance, it has been used as a building block in the construction of complex natural products and synthetic molecules with intricate architectures. Its ability to participate in diverse chemical transformations makes it a versatile tool for organic chemists.
The study of Fmoc-l-β-homoisoleucine also contributes to our understanding of amino acid metabolism and biosynthesis. By examining how this compound interacts with cellular machinery, researchers can gain insights into fundamental biological processes, potentially leading to new therapeutic strategies for metabolic disorders.
In conclusion, Fmoc-l-β-homoisoleucine (CAS No. 193954-27-7) is a versatile and valuable compound with wide-ranging applications in chemistry and biology. Its unique properties, combined with ongoing research advancements, ensure that it remains at the forefront of scientific exploration for years to come.
193954-27-7 (Fmoc-l-β-homoisoleucine) Related Products
- 88574-06-5(Fmoc-ε-Acp-OH)
- 126631-93-4(N-Fmoc-8-Aminooctanoic acid)
- 116821-47-7(Fmoc-4-aminobutanoic Acid)
- 209252-16-4(Fmoc-d-β-homophenylalanine)
- 1876402-41-3(5-Iodo-2-(p-tolyloxy)pyrimidine)
- 2171749-10-1(tert-butyl 2-(2-amino-1-carbamoylpropan-2-yl)piperidine-1-carboxylate)
- 176507-62-3(2H-Isoindole-1-carboxylic acid ethyl ester)
- 2128304-54-9(Fenebrutinib HCl)
- 1638533-85-3(potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide)
- 1261890-08-7(5-(2-Chloro-5-methoxycarbonylphenyl)-2-methylphenol)
